Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a carboxylate group at position 6, coordinated to a lithium ion. This structure confers unique physicochemical and biological properties, distinguishing it from related derivatives.
Properties
IUPAC Name |
lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Li/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAQRXZQXHGCBK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC2=NC=NN21)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3LiN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction proceeds under mild conditions to yield the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives of the triazolopyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . These interactions can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Variations
- Isomeric differences : [1,2,4]Triazolo[1,5-c]pyrimidines exhibit distinct NMR shifts (e.g., C3-H and C5-H protons in [4,3-c] isomers appear more downfield than [1,5-c] isomers) and higher melting points (Table 1, ).
- Substituent effects: Ethyl esters with methylthio (), morpholino (), or aryl groups () alter solubility and stability.
Physical Properties Comparison
The lithium salt’s carboxylate group enhances polarity, likely increasing water solubility compared to ethyl esters (e.g., –7).
Target Compound (Inferred)
- Lithium’s neuroprotective role (e.g., in bipolar disorder) may synergize with the triazolopyrimidine core for neurological applications.
Analogues with Documented Activities
- Neuroprotection : 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine counters Alzheimer’s peptide-induced apoptosis ().
- Anticancer : Ethyl 4,7-dihydro-7-oxo-2-p-tolyl derivatives inhibit tumor growth ().
- Antimicrobial: Triazolopyrimidines with morpholino or furan substituents exhibit antibacterial and antifungal properties ().
Biological Activity
Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of triazolopyrimidines, which are characterized by a fused triazole and pyrimidine ring system. The synthesis of this compound typically involves multicomponent reactions that yield high purity and efficiency. For example, one common synthetic route employs enaminonitriles and benzohydrazides under microwave irradiation to achieve good yields without the need for additional catalysts or reagents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : This compound has been shown to inhibit various enzymes involved in critical cellular processes. For instance, it targets tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are significant in cancer progression .
- Modulation of Signaling Pathways : It affects several signaling pathways, including the ERK signaling pathway. Research indicates that derivatives of this compound can suppress ERK phosphorylation levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
This compound exhibits potent anticancer activity across various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | Apoptosis induction |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 4 | MGC-803 | 2.1 | LSD1 inhibition |
These findings indicate that this compound and its derivatives can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The compound also shows promise in neuroprotection. Studies demonstrate its ability to reduce inflammation and oxidative stress in neuronal cells by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide . This suggests potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria highlights its potential role as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines (MGC-803, HCT-116). The results indicated significant growth inhibition with IC50 values lower than those of standard chemotherapeutics .
- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that this compound induces apoptosis through mitochondrial pathways and regulates cell cycle-related proteins .
- Neuroprotective Applications : In vitro studies demonstrated that derivatives could protect neuronal cells from oxidative stress-induced damage by modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
